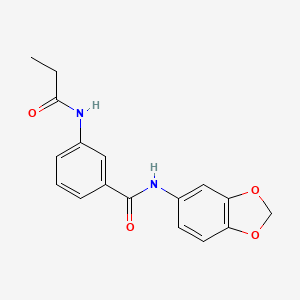![molecular formula C18H15NO3 B5321499 {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid (CMPA) is a synthetic compound that has gained significant attention in scientific research in recent years. CMPA is a derivative of 4-hydroxyphenylacetic acid and has been shown to have potential therapeutic applications in various fields, including cancer research, immunology, and neurology.
作用机制
The exact mechanism of action of {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound may also induce apoptosis, or programmed cell death, in cancer cells. In immune cells, this compound may suppress the production of pro-inflammatory cytokines by inhibiting the activation of certain signaling pathways. The neuroprotective effects of this compound may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to cell death. In immune cells, this compound suppresses the production of pro-inflammatory cytokines, which can reduce inflammation. In the brain, this compound modulates certain neurotransmitter systems, leading to improved cognitive function.
实验室实验的优点和局限性
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid. One area of interest is the development of this compound derivatives with improved efficacy and specificity for certain target cells. Another area of interest is the investigation of the potential neuroprotective effects of this compound in human clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells.
合成方法
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid can be synthesized through a multistep process starting from 4-hydroxyphenylacetic acid. The first step involves the conversion of 4-hydroxyphenylacetic acid to 4-hydroxyphenylacetic acid chloride using thionyl chloride. The resulting compound is then reacted with 3-methylbenzylcyanide in the presence of a base to form the intermediate product. Finally, the intermediate product is reacted with 4-hydroxyphenylacetic acid in the presence of a catalyst to yield this compound.
科学研究应用
{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound also exhibits anti-inflammatory properties and has been shown to suppress the production of pro-inflammatory cytokines in immune cells. In addition, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-3-2-4-15(9-13)16(11-19)10-14-5-7-17(8-6-14)22-12-18(20)21/h2-10H,12H2,1H3,(H,20,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDEDUYEMCACI-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)


![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)